4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile
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Overview
Description
4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile is an organic compound with the molecular formula C16H14N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with an ethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting imine is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{
Properties
CAS No. |
39203-83-3 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C16H14N2/c1-2-13-7-9-16(10-8-13)18-12-15-5-3-14(11-17)4-6-15/h3-10,12H,2H2,1H3 |
InChI Key |
CXYDJKCXOOLFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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